molecular formula C8H8O6 B1236925 4-Fumarylacetoacetic acid CAS No. 28613-33-4

4-Fumarylacetoacetic acid

カタログ番号: B1236925
CAS番号: 28613-33-4
分子量: 200.14 g/mol
InChIキー: GACSIVHAIFQKTC-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Maleylacetoacetic acid, also known as 4-maleylacetoacetate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. Maleylacetoacetic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, maleylacetoacetic acid is primarily located in the cytoplasm. Maleylacetoacetic acid participates in a number of enzymatic reactions. In particular, Maleylacetoacetic acid can be converted into 4-fumarylacetoacetic acid through its interaction with the enzyme maleylacetoacetate isomerase. In addition, Maleylacetoacetic acid can be biosynthesized from homogentisic acid through its interaction with the enzyme homogentisate 1, 2-dioxygenase. In humans, maleylacetoacetic acid is involved in the phenylalanine and tyrosine metabolism pathway, the tyrosine metabolism pathway, and the disulfiram action pathway. Maleylacetoacetic acid is also involved in several metabolic disorders, some of which include the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, monoamine oxidase-a deficiency (mao-a), the phenylketonuria pathway, and the tyrosinemia type I pathway.
This compound is an oxo dicarboxylic acid and a beta-diketone. It derives from an oct-2-enedioic acid. It is a conjugate acid of a 4-fumarylacetoacetate(2-).

科学的研究の応用

Enzyme Catalysis and Inhibition

4-Fumarylacetoacetic acid is significantly involved in enzymatic reactions. Research has shown that fumarylacetoacetate hydrolase (FAH) catalyzes the hydrolytic cleavage of a carbon–carbon bond in this compound, yielding fumarate and acetoacetate, crucial for Phe and Tyr degradation. This process is pivotal in human metabolism, and its dysfunction can lead to hereditary tyrosinemia type I (HT1) (Bateman et al., 2001). Additionally, studies have identified inhibitors that competitively inhibit FAH, demonstrating the molecule's importance in understanding enzyme mechanisms and potential therapeutic applications (Gil-Martínez et al., 2021).

Metabolic Engineering and Biosynthesis

This compound is also a critical intermediate in various metabolic pathways. It plays a role in the degradation of aromatic amino acids and the cleavage of carbon-carbon bonds in metabolites. For instance, in the production of fumaric acid from glucose by Rhizopus oryzae, modifications in the metabolic pathway to increase carbon flux toward oxaloacetate, where fumarylacetoacetic acid is involved, have been investigated. This has implications for the efficient production of industrially important chemicals (Zhang et al., 2012).

Understanding Disease Pathways

This compound's involvement in disease mechanisms, particularly hereditary tyrosinemia type I (HT1), has been a subject of research. The accumulation of toxic metabolites such as fumarylacetoacetate due to FAH deficiency in HT1 results in severe liver and kidney damage. Understanding the role of this compound in these pathways helps in developing targeted therapies (Kvittingen et al., 1983).

Biochemical Properties and Assays

The biochemical properties of this compound and its interactions with enzymes have been studied extensively. This includes the purification of enzymes like diketo acid hydrolase, which acts on fumarylacetoacetate, and the development of assays for measuring its concentration in biological samples. These studies are crucial for understanding the enzyme kinetics and developing diagnostic tools for diseases like HT1 (Brock & Williamson, 1968).

Genetic and Cellular Studies

Research on this compound also extends to genetic and cellular studies. For example, gene therapy approaches for hereditary tyrosinemia type I have explored the correction of the disease phenotype by targeting the metabolic pathway involving fumarylacetoacetate. Such studies contribute to the development of novel therapeutic strategies for genetic disorders (Overturf et al., 1998).

Enzyme Structure and Function Analysis

The structural analysis of enzymes interacting with this compound provides insights into enzyme function and mechanism. For instance, the crystal structure of FAH, which acts on fumarylacetoacetate, helps understand the molecular basis of enzyme catalysis and inhibition. Such studies are fundamental to designing inhibitors for therapeutic purposes (Yoo et al., 2019).

作用機序

Target of Action

Fumarylacetoacetate primarily targets the enzyme Fumarylacetoacetate Hydrolase (FAH) . FAH is a protein homodimer that cleaves fumarylacetoacetate at its carbon-carbon bond during a hydrolysis reaction . This enzyme is critical in phenylalanine and tyrosine metabolism .

Mode of Action

Fumarylacetoacetate interacts with its target, FAH, through a hydrolysis reaction . The active site of FAH contains a calcium ion, which acts to bind the substrate. A Glu-His-Water catalytic triad functions where the imidazole ring of His133 activates a nucleophilic water molecule to attack the carbon-carbon bond of fumarylacetoacetate, thus forming fumarate and acetoacetate .

Biochemical Pathways

Fumarylacetoacetate is an intermediate in the metabolism of tyrosine . It is formed through the conversion of maleylacetoacetate into fumarylacetoacetate by the enzyme maleylacetoacetate isomerase . As a critical enzyme in phenylalanine and tyrosine metabolism, FAH catalyzes the final step in the catabolism of fumarylacetoacetate and water into acetoacetate, fumarate, and H+ .

Pharmacokinetics

It is known that fumarylacetoacetate is a key intermediate in the metabolism of tyrosine, an amino acid . Therefore, its bioavailability and ADME properties would be closely tied to the metabolic pathways of tyrosine.

Result of Action

The action of Fumarylacetoacetate, through its interaction with FAH, results in the production of fumarate and acetoacetate . These products are essential in the human metabolism of aromatic amino acids .

Action Environment

The action of Fumarylacetoacetate is influenced by various environmental factors. For instance, the presence of calcium ions is crucial for the binding of the substrate to the active site of FAH . Additionally, the pH of the environment can affect the efficiency of the hydrolysis reaction .

生化学分析

Biochemical Properties

4-Fumarylacetoacetic acid is an oxo dicarboxylic acid and a beta-diketone. It is formed through the conversion of maleylacetoacetate by the enzyme maleylacetoacetate isomerase. The primary enzyme that interacts with this compound is fumarylacetoacetate hydrolase (FAH), which catalyzes its hydrolysis into fumarate and acetoacetate . This reaction is the final step in the tyrosine catabolism pathway, highlighting the importance of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on cellular processes, particularly in liver cells where tyrosine catabolism predominantly occurs. The accumulation of this compound due to FAH deficiency can lead to cellular toxicity, affecting cell signaling pathways, gene expression, and cellular metabolism. This accumulation disrupts normal cellular functions and can result in apoptosis or necrosis of liver cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with FAH. The enzyme catalyzes the hydrolysis of this compound, breaking it down into fumarate and acetoacetate. This reaction involves the binding of this compound to the active site of FAH, where it undergoes a nucleophilic attack by a water molecule activated by a catalytic triad in the enzyme . This mechanism is crucial for maintaining the balance of tyrosine metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. Over time, the compound can degrade, affecting its concentration and the outcome of biochemical assays. Long-term studies have shown that the accumulation of this compound can lead to chronic toxicity in liver cells, emphasizing the need for careful monitoring of its levels in experimental setups .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound is metabolized efficiently, but at higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances. These studies have identified threshold levels beyond which the adverse effects become significant, providing insights into the safe handling and usage of this compound in research .

Metabolic Pathways

This compound is a critical intermediate in the tyrosine catabolism pathway. It is formed from maleylacetoacetate and is subsequently hydrolyzed by FAH into fumarate and acetoacetate. This pathway involves several enzymes and cofactors, and any disruption in this sequence can lead to metabolic disorders. The role of this compound in this pathway underscores its importance in maintaining metabolic homeostasis .

Transport and Distribution

Within cells, this compound is transported and distributed primarily in the cytosol where tyrosine catabolism occurs. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. The distribution of this compound is crucial for its function and any alterations can impact its biochemical role .

Subcellular Localization

This compound is predominantly localized in the cytosol, where it participates in the tyrosine catabolism pathway. Its activity and function are influenced by its subcellular localization, and any changes in its distribution can affect its role in metabolism. The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its proper function .

特性

IUPAC Name

(E)-4,6-dioxooct-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACSIVHAIFQKTC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)CC(=O)O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901388
Record name (2E)-4,6-Dioxo-2-octenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Fumarylacetoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28613-33-4, 5698-51-1
Record name Fumarylacetoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28613-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumarylacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028613334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4,6-Dioxo-2-octenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMARYLACETOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM3BV7K438
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Fumarylacetoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fumarylacetoacetic acid
Reactant of Route 2
Reactant of Route 2
4-Fumarylacetoacetic acid
Reactant of Route 3
Reactant of Route 3
4-Fumarylacetoacetic acid
Reactant of Route 4
4-Fumarylacetoacetic acid
Reactant of Route 5
Reactant of Route 5
4-Fumarylacetoacetic acid
Reactant of Route 6
4-Fumarylacetoacetic acid
Customer
Q & A
  • Liver Damage: FAA is hepatotoxic, causing cell death and potentially leading to liver failure and cirrhosis. [, , , , , , ]
  • Kidney Damage: FAA also affects renal proximal tubular cells, leading to renal tubular dysfunction and rickets in children. [, ]
  • Neurological Problems: Untreated HT1 can lead to neurological crises. []
  • Increased Cancer Risk: FAA is mutagenic and its accumulation is associated with a higher risk of developing hepatocellular carcinoma (HCC). [, , , , ]

A:

    • Thiol Reactivity: FAA is known to react with sulfhydryl groups, which likely contributes to its toxicity. [, ] This reactivity suggests potential instability in the presence of thiol-containing compounds.
    • In vitro Studies: Researchers synthesize FAA in the lab using enzyme extracts from organisms like Aspergillus nidulans. [] This synthesis suggests some stability under controlled laboratory conditions.
    • In vivo Instability: The successful use of NTBC, which inhibits an enzyme upstream in the pathway and prevents FAA formation, implies that FAA is relatively unstable in vivo and doesn't persist for long periods. [, , ]

    A: Fumarylacetoacetate itself is not an enzyme and doesn't possess catalytic properties. It's the substrate of the enzyme fumarylacetoacetate hydrolase (FAH). [, , , ] FAH catalyzes the final step in the tyrosine degradation pathway, hydrolyzing FAA into fumarate and acetoacetate. [, , ]

    ANone: While computational methods are valuable tools in drug discovery, there's limited publicly available information about their specific application to FAA. Considering the focus on HT1, computational efforts might concentrate on:

    • FAH Structure-Activity Relationship: Understanding how mutations in the FAH enzyme lead to loss of activity and potentially guiding the development of pharmacological chaperones. [, ]

    A: As FAA is a metabolite, not a drug, traditional SAR studies focusing on its modification for therapeutic benefit are not typically conducted. The focus lies on understanding the enzyme FAH and the consequences of its deficiency. [, , , , ] Research on potential therapeutic interventions for HT1 primarily revolves around:

    • Pharmacological Chaperones: Identifying small molecules that can stabilize the mutant FAH enzyme and partially restore its activity. []

    ANone: Since Fumarylacetoacetate is an endogenous metabolite and not a pharmaceutical drug, these aspects are less relevant.

    ANone:

    • Development of NTBC Treatment: The introduction of NTBC, which blocks an upstream enzyme in the pathway, marked a significant milestone, dramatically improving the prognosis for HT1 patients. [, , ]
    • Animal Models: The development of FAH-deficient mice has proven invaluable for studying HT1 and testing potential therapies. [, , ]

    ANone:

    • Genetics and Metabolism: HT1 research bridges these fields, highlighting how a single gene defect can disrupt a metabolic pathway and lead to severe disease. [, , , , ]
    • Hepatology and Oncology: The strong association between HT1 and HCC underscores the link between metabolic disorders and cancer development, driving research in both areas. [, ]
    • Drug Development and Gene Therapy: The search for effective HT1 treatments fosters innovation in pharmacological chaperones, enzyme replacement therapies, and potentially gene therapy approaches. [, ]
    • Stem Cell Research and Regenerative Medicine: The use of FAH-deficient animals has been crucial for studying liver repopulation and developing cell-based therapies for liver diseases. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。